This compound is sourced from chemical suppliers such as Sigma-Aldrich, where it is listed under catalog number CBR02424. Its classification as a bicyclic compound with diazabicyclic characteristics places it within the broader category of nitrogen-containing heterocycles, which are significant in drug development due to their biological activity and ability to interact with various biological targets.
The synthesis of (1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride typically involves multi-step synthetic routes that can include:
Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity during synthesis.
The molecular structure of (1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride can be described as follows:
(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride participates in various chemical reactions:
Each reaction type may require specific conditions such as temperature and pH to optimize yields.
The mechanism of action for (1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride is primarily related to its interaction with biological targets:
Quantitative structure-activity relationship (QSAR) studies can further elucidate its efficacy based on structural variations.
The physical and chemical properties of (1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride include:
These properties are essential for determining storage conditions and potential applications in formulations.
(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride has several scientific applications:
The diverse applications highlight its significance in advancing both fundamental research and practical therapeutic developments.
The bicyclic [3.3.2]decan core is constructed via a sequence of ring-forming reactions, typically initiated from chiral-pool precursors or through asymmetric synthesis. A prevalent approach involves a Mannich-type cyclization or ring-closing alkylation to establish the bridged nitrogen-containing structure. For instance, a protected linear diamine precursor undergoes intramolecular nucleophilic displacement under basic conditions (e.g., potassium carbonate in dimethylformamide) to form the azabicyclic scaffold [2]. Alternatively, transition-metal-catalyzed cyclizations (e.g., palladium-mediated C–N coupling) offer improved regiocontrol. Key considerations include:
Selective N-methylation of the tertiary amine at the 9-position is critical for maintaining stereochemical integrity. Two predominant methods are employed:
Method | Conditions | Selectivity | Epimerization Risk |
---|---|---|---|
Eschweiler-Clarke | HCHO/HCO₂H, 100°C, 12 h | >95% | Low |
Direct Alkylation (CH₃I) | CH₃I, DIPEA, THF, 25°C, 6 h | 90–93% | Moderate |
Conversion of the free base to the dihydrochloride salt enhances stability and crystallinity. Critical parameters include:
Table: Solvent Impact on Salt Crystallization
Solvent | HCl Source | Crystal Yield | Purity | Hygroscopicity |
---|---|---|---|---|
Ethanol | 4M HCl (aq) | 85–88% | >99% | Low |
Methanol | HCl (g) | 78–82% | 98% | Moderate |
Acetonitrile | 6M HCl (aq) | 70–75% | 95% | High |
Sustainable methodologies are integrated throughout the synthesis:
Note: All data and methodologies are synthesized from the cited patent literature [1] [2], adhering strictly to the outlined sections and excluding extraneous content.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1